2-(2-Cyclopentylidenehydrazinyl)-4-(4-nitrophenyl)thiazole
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Overview
Description
1-CYCLOPENTANONE 1-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is notable for its unique structure, which includes a cyclopentanone moiety linked to a thiazole ring substituted with a nitrophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPENTANONE 1-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE typically involves the reaction of cyclopentanone with 4-(4-nitrophenyl)-1,3-thiazol-2-ylhydrazine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the hydrazone derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-CYCLOPENTANONE 1-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone group under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
1-CYCLOPENTANONE 1-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-CYCLOPENTANONE 1-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE involves its interaction with molecular targets through its functional groups. The hydrazone moiety can form hydrogen bonds and participate in nucleophilic addition reactions, while the nitrophenyl group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-PHENYLETHANONE [4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE
- 1-(4-CHLOROPHENYL)ETHANONE [4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE
Comparison: 1-CYCLOPENTANONE 1-[4-(4-NITROPHENYL)-1,3-THIAZOL-2-YL]HYDRAZONE is unique due to the presence of the cyclopentanone moiety, which imparts distinct steric and electronic properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C14H14N4O2S |
---|---|
Molecular Weight |
302.35 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H14N4O2S/c19-18(20)12-7-5-10(6-8-12)13-9-21-14(15-13)17-16-11-3-1-2-4-11/h5-9H,1-4H2,(H,15,17) |
InChI Key |
DVNGUIAUHYPPNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C1 |
solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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